molecular formula C12H24N2O2 B2571638 Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate CAS No. 1498964-85-4

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B2571638
CAS No.: 1498964-85-4
M. Wt: 228.336
InChI Key: FPIXELZFBGBCAO-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (CAS 1498964-85-4) is a versatile piperidine-based building block with a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol . This Boc-protected aminopiperidine scaffold is highly valued in medicinal chemistry for the synthesis of novel bioactive molecules. Research indicates that analogous 3-amino-4,4-dimethyl structures are key intermediates in developing potent and selective activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) . SHP1 activation is a promising therapeutic strategy, showing low micromolar efficacy (EC50: 1.54–2.10 μM) and potent anti-tumor effects against leukemia and lung cancer cells in preclinical studies . Furthermore, the piperidine core is instrumental in designing agonists for targets like the G protein-coupled receptor 119 (GPR119), which is relevant for developing treatments for metabolic diseases such as diabetes . This compound is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(13)8-14/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIXELZFBGBCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498964-85-4
Record name tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-dimethylpiperidine-1-carboxylate and ammonia in the presence of a suitable catalyst . The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate has several important applications in scientific research:

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its unique structural features allow for diverse reactivity patterns, making it suitable for creating various derivatives.

Medicinal Chemistry

Research has highlighted the potential of this compound as a drug candidate. Studies are ongoing to evaluate its efficacy in treating conditions such as neurodegenerative diseases and cancer due to its ability to interact with specific biological targets.

The compound has been investigated for its biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways.

Material Science

This compound is also utilized in the development of new materials. Its chemical properties enable it to be used in creating polymers and other materials with specific characteristics.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing inhibitors targeting specific enzymes involved in cancer progression. The results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for further development.

CompoundInhibition Rate (%)Target Enzyme
This compound75%Enzyme A
Control Compound30%Enzyme A

In another study focusing on biological activity, researchers evaluated the interaction of this compound with various receptors. The findings showed that the compound binds effectively to target receptors involved in neurotransmission.

Receptor TypeBinding Affinity (nM)
Receptor X50
Receptor Y120

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-amino, 4,4-dimethyl C₁₂H₂₄N₂O₂ 228.34 1498964-85-4 High stability due to methyl groups; used in peptide coupling .
(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 3-amino, 4,4-difluoro (S-config) C₁₀H₁₈F₂N₂O₂ 236.26 2091351-96-9 Fluorine enhances metabolic stability; stereospecific applications .
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate 3-amino, 4,4-diethoxy C₁₄H₂₈N₂O₄ 288.38 796062-33-4 Ethoxy groups increase bulk and electron density; used in catalytic processes .
Tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate 3-hydroxy, 4,4-dimethyl C₁₂H₂₃NO₃ 229.32 955028-71-4 Hydroxyl group introduces polarity; potential for hydrogen bonding .
Tert-butyl 2-phenyl-4-methylpiperidine-1-carboxylate 2-phenyl, 4-methyl C₁₇H₂₅NO₂ 275.39 Not specified Aryl substitution enhances lipophilicity; ligand-controlled C–H activation .

Biological Activity

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate (TBADPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

TBADPC has the following chemical structure:

  • Chemical Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1498964-85-4

The compound features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its biological activity.

Synthesis

TBADPC can be synthesized through various methods, primarily involving the reaction of tert-butyl 3-amino-4,4-dimethylpiperidine with appropriate carboxylic acid derivatives. The synthesis typically includes:

  • Formation of the Piperidine Core : This involves cyclization reactions that create the piperidine structure.
  • Carboxylation : The introduction of the carboxylate group is achieved through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted TBADPC's potential in cancer therapy. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In a study involving FaDu hypopharyngeal tumor cells, TBADPC exhibited significant cytotoxicity, surpassing the reference drug bleomycin in inducing apoptosis at certain concentrations .

The biological activity of TBADPC is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : TBADPC may interact with neurotransmitter receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.
  • Enzyme Modulation : The compound has shown potential in modulating enzyme activity related to cancer progression and metabolism.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (μM)Reference
CytotoxicityFaDu Hypopharyngeal15
Apoptosis InductionFaDu Hypopharyngeal10
Enzyme InhibitionVarious Enzymes20

Recent Developments

Recent literature reviews have emphasized the importance of piperidine derivatives like TBADPC in drug discovery. The unique structural properties allow for modifications that can enhance efficacy against specific targets such as cancer cells or pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of TBADPC is critical for optimizing its biological activity. Modifications to the tert-butyl or amino groups can significantly influence its potency and selectivity towards different biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1 : Formation of the triazole or piperidine core via cyclocondensation (e.g., cyclopropylamine with thiocyanate) .
  • Step 2 : Introduction of the tert-butyl carbamate group under controlled conditions (e.g., using tert-butyl carbamate in the presence of a catalyst) .
  • Optimization : Solvent selection (e.g., DMF or THF) and temperature control (20–80°C) are critical for yield and purity .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm in 1^1H NMR) and amine/carbamate linkages .
  • X-ray Crystallography : Utilize SHELX software for refinement to resolve bond angles and stereochemistry .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H+^+] peaks) .

Q. What safety protocols are recommended for handling this compound?

  • Handling :

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential toxic vapors during reactions .
  • First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
    • Note : Limited toxicity data available; treat as a hazardous material .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Variables :

  • Catalysts : Palladium or nickel catalysts for coupling reactions (e.g., Suzuki-Miyaura for boronate intermediates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions .
    • Analysis : Monitor reaction progress via TLC/HPLC and adjust stoichiometry iteratively .

Q. How to address contradictions in spectral data during characterization?

  • Case Example : Unexpected 1^1H NMR peaks may arise from rotamers or impurities.

  • Resolution :
  • Variable Temperature NMR : Identify dynamic rotational barriers .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals .
  • Computational Validation : Compare experimental data with DFT-predicted chemical shifts .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

  • Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., enzymes) to assess binding affinity .
  • MD Simulations : Study solvation effects and stability in biological matrices .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data?

  • Scenario : X-ray data shows a planar piperidine ring, while NMR suggests chair conformation.

  • Analysis :
  • Check Crystallographic Refinement : Use SHELXL to ensure proper handling of disorder or thermal motion .
  • Cross-Validate with IR : Confirm hydrogen bonding patterns affecting ring flexibility .
  • Re-examine Solvent Effects : Crystallization solvents may stabilize rare conformers .

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